2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine
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Overview
Description
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxypyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with 3-methoxypyrrolidine under specific conditions. One common method includes:
Starting Materials: 4-methylpyrimidine and 3-methoxypyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the reduced pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxypyrrolidin-1-yl)-4-methylpyrimidine
- 2-(3-Aminopyrrolidin-1-yl)-4-methylpyrimidine
- 2-(3-Chloropyrrolidin-1-yl)-4-methylpyrimidine
Uniqueness
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-3-5-11-10(12-8)13-6-4-9(7-13)14-2/h3,5,9H,4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCUJDPAALASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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